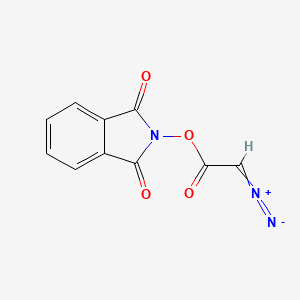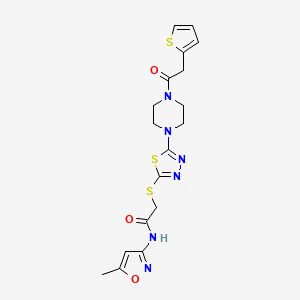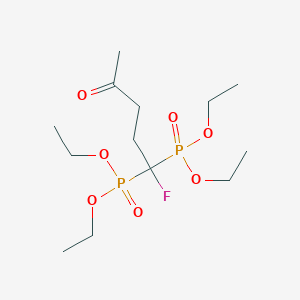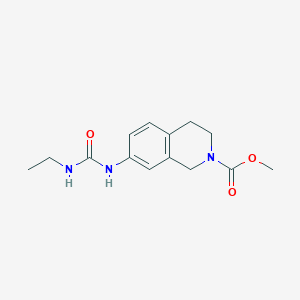
1,3-Dioxoisoindolin-2-YL 2-diazoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-YL 2-diazoacetate, also known as NHPI-DA, is a chemical compound with the molecular formula C10H5N3O4 . It has a molecular weight of 231.17 g/mol .
Synthesis Analysis
The synthesis of compounds bearing the 1,3-dioxoisoindoline moiety often involves the use of 2-cyanoacetohydrazide and 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride as starting materials . The newly synthesized compounds are recognized by elemental analyses and spectral data (IR, 1 H-NMR, and 13 C-NMR spectra) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H . Its canonical SMILES is C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-] .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a topological polar surface area of 65.7 Ų and a complexity of 403 . It has no hydrogen bond donors but has five hydrogen bond acceptors .Scientific Research Applications
Enantioselective Syntheses
1,3-Dioxoisoindolin-2-YL 2-diazoacetate derivatives have been employed in enantioselective syntheses, illustrating their utility in producing compounds with significant stereochemical complexity. For instance, they are used as substrates for highly diastereoselective and enantioselective carbon-hydrogen insertion reactions, leading to the production of various lactone derivatives with high enantiomeric excess (ee) (Doyle et al., 1999).
Antimicrobial Activity
Compounds derived from this compound, such as (dioxoisoindolin-2-yl)phenylacetic acid, have been synthesized and tested for their antimicrobial activities. Some of these derivatives exhibit promising antimicrobial effects, showcasing their potential in therapeutic applications (Bedair et al., 2006).
Corrosion Inhibition
Derivatives of this compound, such as 1,3-dioxoisoindolin-2-yl 2-chloroacetate and its subsequent reactions with amines, have been investigated for their corrosion inhibition properties. These compounds show high inhibition efficiency for carbon steel in hydrochloric acid solutions, making them valuable in industrial applications (Shamaya et al., 2021).
Fluorescent Chemosensors
This compound has been utilized in the development of fluorescent chemosensors for the detection of metal ions. For example, a chemosensor based on this compound demonstrated high selectivity and sensitivity for Fe3+ ions, offering a promising tool for environmental monitoring and analytical chemistry (Madhu & Sivakumar, 2019).
Mechanism of Action
Target of Action
The primary targets of NHPI-DA are indoles . Indoles are a class of organic compounds that play a crucial role in many biological systems and are prevalent in a wide range of natural products.
Mode of Action
NHPI-DA interacts with its targets through a process known as C–H alkylation . This process involves the insertion of a carbene, a highly reactive species, into a C–H bond of the indole . NHPI-DA displays unusual efficiency and selectivity in this process, yielding insertion products that can be swiftly elaborated into boron and carbon substituents .
Biochemical Pathways
The biochemical pathway affected by NHPI-DA involves the conversion of heteroarenes into important C–H alkylated derivatives . This process is facilitated by the use of redox-active carbenes, which are generated from NHPI-DA . The resulting intermediates can then be diversified to obtain the modified heterocycles .
Pharmacokinetics
The compound’s molecular weight (23117) and its chemical structure suggest that it may have good bioavailability .
Result of Action
The action of NHPI-DA results in the formation of functionalized indoles . These compounds have significant importance in medicinal chemistry, natural products research, material science, and chemical biology .
Action Environment
The action, efficacy, and stability of NHPI-DA can be influenced by various environmental factorsFor instance, the storage temperature for NHPI-DA is recommended to be between 2-8°C .
Safety and Hazards
This compound is harmful if swallowed and in contact with skin . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-12-5-8(14)17-13-9(15)6-3-1-2-4-7(6)10(13)16/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJDVFBNTXEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915894.png)

![Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2915896.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)


![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)
![(2-phenylsulfanylpyridin-3-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2915908.png)

![3-[(Dimethylamino)methyl]-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride](/img/structure/B2915910.png)
![ethyl 2-methyl-4-{[(5-nitropyridin-2-yl)amino]methylidene}-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2915912.png)